molecular formula C11H8BrNO2S B12079577 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid

Cat. No.: B12079577
M. Wt: 298.16 g/mol
InChI Key: USNJSMYFRIHHES-UHFFFAOYSA-N
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Description

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom This particular compound is characterized by the presence of an amino group at the second position, a bromophenyl group at the fourth position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance efficiency and selectivity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid involves interactions with various molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

USNJSMYFRIHHES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Br

Origin of Product

United States

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